Sodium triethylborohydride
Overview
Description
Sodium triethylborohydride is an organoboron compound with the chemical formula NaBH(C₂H₅)₃. It is a colorless, pyrophoric solid that is commercially available in toluene solution. This compound is widely used in organic synthesis, particularly for the reductive activation of homogeneous catalysts, converting metal halides to hydrides .
Mechanism of Action
Target of Action
Sodium triethylborohydride (NaBH(C2H5)3) is an organoboron compound . It primarily targets metal halides , converting them into hydrides . This conversion is a crucial step in the reductive activation of homogeneous catalysts .
Mode of Action
The compound interacts with its targets through a process known as hydrosilylation . In this process, this compound catalyzes the silylation of C(sp)–H bonds . The reaction of aromatic and aliphatic alkynes with aromatic hydrosilanes and hydrosiloxanes proceeds in a highly selective manner to afford dehydrocoupling products .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrosilylation pathway . This pathway involves the addition of silicon-hydrogen bonds to unsaturated bonds, particularly carbon-carbon double bonds . The downstream effects of this pathway include the formation of various organosilicon compounds, which have numerous applications in organic synthesis .
Result of Action
The primary result of this compound’s action is the conversion of metal halides to hydrides . This conversion is a key step in the reductive activation of homogeneous catalysts . Additionally, it catalyzes the silylation of C(sp)–H bonds, leading to the formation of dehydrocoupling products .
Action Environment
This compound is a pyrophoric solid, meaning it can ignite spontaneously in air . Therefore, it must be handled and stored under an inert atmosphere to prevent unwanted reactions . , which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium triethylborohydride is typically prepared by treating a hot toluene slurry of sodium hydride with triethylborane. The reaction is carried out under an inert atmosphere to prevent any unwanted reactions with moisture or oxygen .
Industrial Production Methods: In industrial settings, this compound is produced by reacting triethylborane with sodium hydride in a controlled environment. The process involves maintaining specific temperature and pressure conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium triethylborohydride primarily undergoes reduction reactions. It is a strong reducing agent capable of reducing various functional groups such as ketones, aldehydes, and acid chlorides to their corresponding alcohols or amines .
Common Reagents and Conditions:
Reduction of Ketones and Aldehydes: this compound is used in the presence of an iron pincer complex to catalyze the hydrogenation of ketones and aldehydes.
Hydrosilylation of Alkenes: This compound catalyzes the hydrosilylation of alkenes, particularly styrenes, vinylsilanes, and allyl glycidyl ether, with aromatic hydrosilanes.
Major Products:
Alcohols and Amines: From the reduction of ketones, aldehydes, and acid chlorides.
Dehydrocoupling Products: From the hydrosilylation of alkenes.
Properties
InChI |
InChI=1S/C6H15B.Na/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYGKELSBAWRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC)(CC)CC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BNa | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043441 | |
Record name | Sodium triethylhydroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17979-81-6 | |
Record name | Sodium triethylhydroborate(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017979816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium triethylhydroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium triethylhydroborate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sodium Triethylborohydride (NaEt3BH) and what makes it useful in organic synthesis?
A1: this compound (NaEt3BH) is a powerful and selective reducing agent widely employed in organic synthesis. Unlike its less potent counterpart, sodium borohydride (NaBH4), NaEt3BH exhibits enhanced reactivity towards a broader range of functional groups due to the presence of the electron-donating ethyl groups, making it particularly effective in reducing sterically hindered substrates.
Q2: What is the mechanism of action of NaEt3BH as a reducing agent?
A2: NaEt3BH acts as a hydride (H-) donor. The electron-rich borohydride anion readily attacks electron-deficient centers in organic molecules, such as carbonyls, imines, or alkynes, transferring a hydride ion and leading to the reduction of the substrate.
Q3: What are some common applications of NaEt3BH in organic synthesis?
A3: NaEt3BH is widely used for:
- Reduction of various functional groups: It effectively reduces aldehydes and ketones to alcohols, carboxylic acids to aldehydes or alcohols depending on reaction conditions, esters to alcohols, and imines to amines. [, , ]
- Hydroboration of alkynes: It catalyzes the hydroboration of terminal alkynes to yield vinylboronate esters, valuable intermediates in organic synthesis. []
- Dehydrogenative silylation: It catalyzes the dehydrogenative silylation of terminal alkynes with hydrosilanes and hydrosiloxanes. []
- Catalyst generation: NaEt3BH is frequently employed as a reducing agent to generate active catalysts in situ from transition metal complexes. [, , , ]
- Cleavage of specific bonds: It can selectively cleave C-O bonds in amides for controlled reduction to secondary or tertiary amines. []
Q4: Can you provide specific examples of reactions where NaEt3BH exhibits unique reactivity?
A4:
- Unexpected catalytic activity in hydrosilylation: NaEt3BH surprisingly displays catalytic activity in the hydrosilylation of specific alkenes, notably styrenes, vinylsilanes, and allyl glycidyl ether, selectively producing the Markovnikov product. This catalytic behavior challenges previous notions that considered it solely as a stoichiometric reducing agent in hydrosilylation reactions. []
- Catalyst in double hydroboration of nitriles: NaEt3BH effectively catalyzes the double hydroboration of nitriles at room temperature without the need for a solvent or transition metal catalyst, yielding diborylated amines in high yields. []
- Controlled reduction of unactivated amides: NaEt3BH enables the controlled reduction of unactivated amides to either secondary or tertiary amines by carefully selecting the appropriate hydrosilane and solvent, showcasing its versatility in manipulating challenging functional groups. []
Q5: Are there any limitations associated with the use of NaEt3BH?
A5: While highly versatile, NaEt3BH has some limitations:
Q6: How does the structure of NaEt3BH relate to its reactivity?
A6: The presence of three ethyl groups (Et) significantly influences the reactivity of NaEt3BH compared to NaBH4. These ethyl groups are electron-donating, increasing the electron density on the boron atom and making the B-H bond more hydridic (prone to donate hydride). This enhanced hydridicity makes NaEt3BH a stronger reducing agent capable of reacting with a wider range of functional groups.
Q7: Has computational chemistry been used to study NaEt3BH?
A7: Yes, computational studies, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of reactions involving NaEt3BH. For instance, in a study focusing on the formal silylation of vinyl arenes by hydrodisiloxanes in the presence of NaEt3BH, DFT calculations provided valuable insights into the reaction pathway, including the identification of key intermediates and transition states, confirming experimental observations. []
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